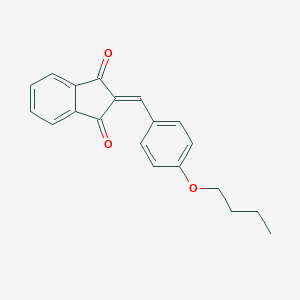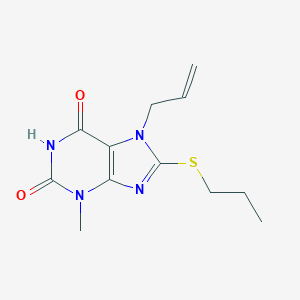
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a propylsulfanyl group attached to the purine core. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. Here is a general outline of the synthetic route:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Alkylation: The purine derivative undergoes alkylation with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group at the 7-position.
Methylation: The next step involves methylation at the 3-position using methyl iodide and a strong base such as sodium hydride.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the allyl group or the purine ring, leading to various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives with hydrogenated double bonds.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids. Its structural similarity to naturally occurring purines makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral, anticancer, or anti-inflammatory properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The allyl and propylsulfanyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 7-Allyl-3-methyl-8-octylsulfanyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific propylsulfanyl group, which can influence its chemical reactivity and biological activity. The length and nature of the alkyl chain in the sulfanyl group can significantly affect the compound’s properties, making it distinct from its octyl and nonyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-methyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGASHRWENXMGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)
![4-{[(2,4-Dichlorophenyl)methyl]oxy}-3-(methyloxy)benzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402752.png)
![5-{2-Nitrophenyl}-2-furaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402753.png)
![4-amino-N'-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B402755.png)
![1H-naphtho[2,3-d]imidazol-2-ylmethyl 3,5-bisnitrobenzoate](/img/structure/B402756.png)
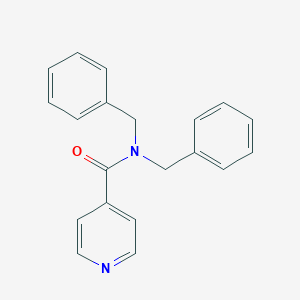
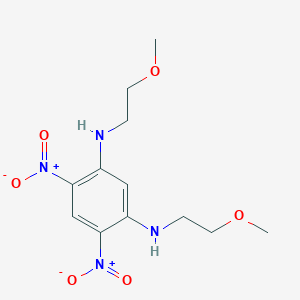
![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B402763.png)
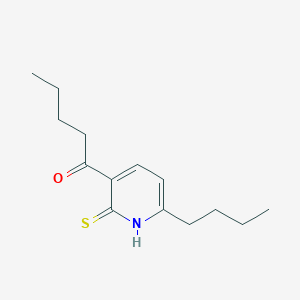
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B402768.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)dodecanamide](/img/structure/B402770.png)
![8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B402771.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)octadecanamide](/img/structure/B402773.png)
